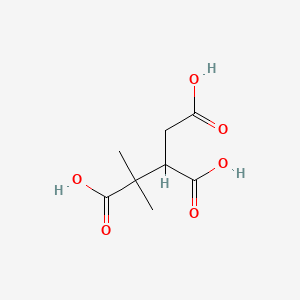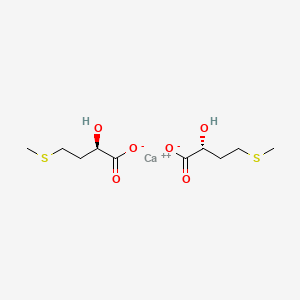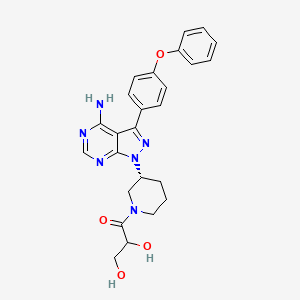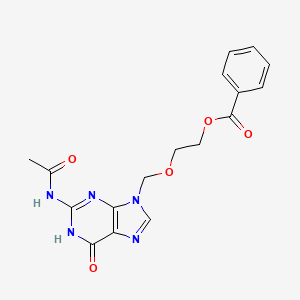![molecular formula C16H19N3O B565925 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole CAS No. 1797883-60-3](/img/structure/B565925.png)
4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring fused with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and aldehydes in the presence of ammonium acetate.
Oxazole Ring Formation: The oxazole ring is often formed via cyclodehydration reactions involving α-hydroxy ketones and amides under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the imidazole and oxazole rings through a series of condensation reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxazole ring to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted oxazole and imidazole derivatives, which can be further utilized in synthetic applications.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to modulate biological pathways makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the oxazole ring can participate in hydrogen bonding and hydrophobic interactions, affecting receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-2-phenyl-4,4-dimethyl-oxazole: Lacks the imidazole moiety, making it less versatile in biological applications.
2-Methyl-4,5-dihydro-4,4-dimethyl-oxazole: Similar structure but without the phenyl and imidazole groups, leading to different reactivity and applications.
2-(1H-Imidazol-5-ylmethyl)-4,5-dihydro-4,4-dimethyl-oxazole: Similar but with variations in the substitution pattern, affecting its chemical and biological properties.
Uniqueness
The uniqueness of 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole lies in its combined oxazole and imidazole rings, which confer a distinct set of chemical reactivities and biological activities. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-12(7-13-8-17-10-18-13)5-4-6-14(11)15-19-16(2,3)9-20-15/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWAXQSKIAOOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC(CO2)(C)C)CC3=CN=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)





